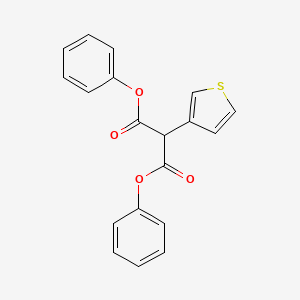

Diphenyl (thiophen-3-yl)propanedioate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

61291-37-0 |

|---|---|

Molecular Formula |

C19H14O4S |

Molecular Weight |

338.4 g/mol |

IUPAC Name |

diphenyl 2-thiophen-3-ylpropanedioate |

InChI |

InChI=1S/C19H14O4S/c20-18(22-15-7-3-1-4-8-15)17(14-11-12-24-13-14)19(21)23-16-9-5-2-6-10-16/h1-13,17H |

InChI Key |

QWOPLEJDCXUAPO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)C(C2=CSC=C2)C(=O)OC3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Understanding for Diphenyl Thiophen 3 Yl Propanedioate

Strategic Approaches to the Synthesis of Diphenyl (thiophen-3-yl)propanedioate

The creation of this specific substituted diaryl propanedioate can be envisioned through a convergent or a linear synthetic sequence. Key to these approaches are the foundational reactions of propanedioate synthesis, tailored for the introduction of the specific phenyl and thiophenyl groups.

Overview of Established Propanedioate Synthesis Methods Relevant to the Title Compound

The malonic ester synthesis is a cornerstone of organic chemistry for the preparation of substituted carboxylic acids and other derivatives. researchgate.netorganic-chemistry.orgnumberanalytics.com The core of this method relies on the high acidity of the α-protons of a malonic ester, such as diethyl malonate, which are flanked by two electron-withdrawing carbonyl groups (pKa ≈ 13). escholarship.orgsigmaaldrich.com This acidity allows for easy deprotonation by a moderately strong base, like sodium ethoxide, to form a stable enolate. escholarship.orgacs.org This nucleophilic enolate can then be alkylated by an alkyl halide in an SN2 reaction. researchgate.netsigmaaldrich.com For the synthesis of the title compound, this general principle is adapted for the introduction of an aryl substituent, specifically the thiophen-3-yl group.

Subsequent to alkylation, the resulting substituted malonic ester can undergo hydrolysis of the ester groups to form a dicarboxylic acid, which can then be decarboxylated upon heating to yield a substituted acetic acid. researchgate.netescholarship.org This classic sequence highlights the versatility of the malonate scaffold in constructing complex molecular architectures. researchgate.net In the context of this compound, the focus remains on the substituted malonate itself, rather than its decarboxylated product.

Detailed Analysis of Esterification Routes for the Diphenyl Malonate Core

The diphenyl malonate core of the target molecule can be synthesized through several established esterification methods, starting from either malonic acid or a dialkyl malonate. lookchem.com

One common approach is the direct esterification of malonic acid with phenol (B47542) . This reaction typically requires a dehydrating agent to drive the equilibrium towards the product. For instance, phosphorus pentoxide (P₂O₅) can be used, where a mixture of malonic acid and phenol is heated to facilitate the formation of the diphenyl ester. Another method involves the activation of malonic acid with thionyl chloride (SOCl₂) to form malonyl chloride, which then readily reacts with phenol in the presence of a base like triethylamine (B128534) to neutralize the HCl byproduct.

Alternatively, transesterification of a more readily available dialkyl malonate, such as diethyl malonate or dimethyl malonate, with phenol offers another viable route. researchgate.net This reaction can be catalyzed by either acid or base. Acid catalysts like sulfuric acid or p-toluenesulfonic acid are often employed, with the reaction being driven to completion by the removal of the alcohol byproduct (e.g., ethanol) through azeotropic distillation with a solvent like toluene. Base-catalyzed transesterification, using reagents such as sodium methoxide, can proceed under milder conditions but necessitates anhydrous conditions to prevent saponification.

The following table summarizes representative conditions for the synthesis of diphenyl malonate:

| Starting Material | Reagents and Conditions | Yield | Reference |

| Malonic Acid | Phenol (3:1 molar ratio), P₂O₅ (10 wt%), 100–130°C, 10–15 hours | 70–75% | |

| Malonic Acid | 1) SOCl₂, 2) Phenol, Triethylamine, Dichloromethane, 0–5°C | 80–85% | |

| Diethyl Malonate | Phenol (4:1 molar ratio), NaOMe (1.5 mol%), 60–80°C, 8 hours | 85% | |

| Diethyl Malonate | Phenol (excess), H₂SO₄ (cat.), Toluene, Reflux with azeotropic removal of ethanol | High |

This is an interactive data table. Users can sort and filter the data as needed.

Elucidation of Alkylation and Cross-Coupling Strategies for Thiophen-3-yl Introduction

With the diphenyl malonate core in hand, or by using a dialkyl malonate precursor, the introduction of the thiophen-3-yl group at the α-carbon is the next critical step. This is typically achieved through cross-coupling reactions, as the direct SNAr reaction of a halothiophene with the malonate enolate is generally less efficient for non-activated aryl halides.

Palladium-catalyzed α-arylation has emerged as a powerful method for forming C(sp²)-C(sp³) bonds. acs.orgnih.gov This reaction would involve the coupling of diphenyl malonate with a 3-halothiophene, such as 3-bromothiophene (B43185) or 3-iodothiophene (B1329286), in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The catalytic cycle generally involves oxidative addition of the palladium(0) catalyst to the aryl halide, followed by deprotonation of the malonate by the base to form the enolate. Subsequent transmetalation (or more accurately, reaction of the enolate with the Pd(II)-aryl complex) and reductive elimination yields the desired α-arylated product and regenerates the palladium(0) catalyst. nih.gov Sterically hindered phosphine ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃), have been shown to be effective for the arylation of malonates with various aryl bromides and chlorides. nih.gov

Copper-catalyzed α-arylation , often referred to as a modified Ullmann condensation, provides a milder and often more economical alternative to palladium-catalyzed methods. researchgate.netorganic-chemistry.orgnih.govnih.gov A general method for the α-arylation of diethyl malonate with aryl iodides has been developed using catalytic amounts of copper(I) iodide (CuI) and a ligand such as 2-phenylphenol (B1666276) or 2-picolinic acid, with cesium carbonate (Cs₂CO₃) as the base. organic-chemistry.orgnih.gov These reactions can often be performed at room temperature or with gentle heating and show good tolerance for a variety of functional groups, including heterocyclic halides. nih.govmdpi.com Given the success with other aryl iodides, a similar approach using 3-iodothiophene and diphenyl malonate would be a highly plausible route to the target compound.

A plausible synthetic scheme based on copper-catalyzed coupling is shown below:

The table below outlines typical conditions for the arylation of malonates that could be adapted for the synthesis of this compound.

| Malonate Substrate | Aryl Halide | Catalyst System | Base | Solvent | Temperature | Yield (of analogous products) | Reference(s) |

| Diethyl Malonate | Aryl Iodides | CuI (cat.), 2-phenylphenol (cat.) | Cs₂CO₃ | Toluene | 100 °C | Good to Excellent | organic-chemistry.orgnih.gov |

| Diethyl Malonate | Aryl Iodides | CuI (cat.), 2-picolinic acid (cat.) | Cs₂CO₃ | DMF | Room Temp. | High | nih.gov |

| Diethyl Malonate | Aryl Bromides/Chlorides | Pd(dba)₂ (cat.), P(t-Bu)₃ (cat.) | NaH or Na₃PO₄ | Toluene/Dioxane | 70-100 °C | Good to Excellent | acs.orgnih.gov |

This is an interactive data table. Users can sort and filter the data as needed.

Advancements in Catalytic and Green Chemistry Approaches for Optimized Synthesis

In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient synthetic methods. For the synthesis of compounds like this compound, this involves exploring alternative catalysts, solvents, and energy sources.

Biocatalysis offers a green alternative for esterification reactions. Immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), have been successfully used for the synthesis of polyesters from dimethyl malonate and various diols in solventless conditions. This enzymatic approach could potentially be adapted for the synthesis of diphenyl malonate, avoiding the use of strong acids or bases and harsh reaction conditions.

In the context of the C-C bond-forming step, the development of organocatalysis presents an attractive metal-free alternative to palladium- and copper-catalyzed reactions. numberanalytics.comnih.gov While still an emerging area for direct arylation of malonates, organocatalytic methods are well-established for other types of C-C bond formations and represent a promising avenue for future research. numberanalytics.commdpi.com

The use of greener solvents and reaction conditions is another key aspect. Water has been explored as a solvent for some copper-catalyzed Ullmann-type reactions. researchgate.net Microwave-assisted synthesis has also been shown to accelerate the copper-catalyzed α-arylation of diethyl malonate, leading to shorter reaction times and often improved yields. nih.gov These techniques could be applied to the synthesis of the title compound to reduce energy consumption and waste generation.

Post-Synthetic Chemical Transformations and Derivatization of this compound

The this compound molecule possesses reactive sites that allow for further chemical modifications, particularly at the ester functionalities.

Modulations at the Ester Functionalities and their Mechanistic Implications

The two phenyl ester groups of this compound are susceptible to nucleophilic acyl substitution, allowing for their conversion into other functional groups.

Hydrolysis of the ester groups can be achieved under either acidic or basic conditions. google.com Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water and subsequent elimination of phenol. Basic hydrolysis (saponification) proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate which then collapses to give a carboxylate salt and phenol. Due to the stability of the phenoxide leaving group, this reaction is generally facile. Subsequent acidification would yield the (thiophen-3-yl)malonic acid. It is important to note that substituted malonic acids are prone to decarboxylation upon heating, which would lead to the formation of 2-(thiophen-3-yl)acetic acid. google.com

Transesterification with other alcohols can be performed, again under acidic or basic catalysis, to replace the phenol groups with other alkoxy groups. researchgate.net This could be useful for tuning the physical properties of the molecule, such as solubility or volatility. The mechanism is analogous to the esterification reactions described previously.

Amidation can be achieved by reacting the diester with an amine. This reaction is typically less facile than with more reactive acylating agents like acyl chlorides, and may require elevated temperatures or catalysis. The reaction proceeds via nucleophilic attack of the amine on the ester carbonyl, followed by elimination of phenol. This would lead to the formation of the corresponding diamide (B1670390) derivative, N,N'-dialkyl-2-(thiophen-3-yl)propanediamide. Mechanistic studies on related palladium-catalyzed amidation reactions highlight the complexity of these transformations, which can involve multiple steps including oxidative addition, migratory insertion, and reductive elimination depending on the specific reaction conditions. nih.gov

These post-synthetic modifications underscore the utility of this compound as a versatile intermediate for the synthesis of a wider range of functionalized molecules.

Reactivity Profiles of the Thiophene (B33073) Ring under Various Reaction Conditions

The thiophene nucleus, a five-membered aromatic heterocycle containing a sulfur atom, exhibits a distinct reactivity profile that is crucial for the functionalization of this compound. The sulfur atom influences the electron distribution within the ring, rendering it more susceptible to electrophilic attack than benzene (B151609). numberanalytics.com This enhanced reactivity is a consequence of the sulfur atom's ability to donate electrons to the aromatic system. numberanalytics.com

Thiophene and its derivatives readily undergo electrophilic aromatic substitution reactions. numberanalytics.com These reactions proceed through a mechanism analogous to that of benzene, involving the formation of a Wheland intermediate, also known as a sigma complex. numberanalytics.com However, due to the electron-donating nature of the sulfur atom, thiophene is more reactive towards electrophiles than benzene. numberanalytics.com In comparison to other five-membered heterocycles, thiophene is generally less reactive than pyrrole (B145914) and furan (B31954). numberanalytics.com

The position of electrophilic substitution on the thiophene ring is highly regioselective. Attack at the C2 position is strongly favored over the C3 position. pearson.comonlineorganicchemistrytutor.com This preference is attributed to the greater stabilization of the positive charge in the Wheland intermediate when the electrophile adds to the C2 position, as it allows for a greater number of resonance structures. onlineorganicchemistrytutor.com

Common electrophilic substitution reactions that the thiophene ring in this compound would be expected to undergo include:

Nitration: Introduction of a nitro group, typically using a mixture of nitric and sulfuric acids, would predominantly yield the 2-nitrothiophene (B1581588) derivative. numberanalytics.com

Halogenation: Bromination, for instance, can be achieved with bromine in the presence of a catalyst like iron(III) bromide, leading to the formation of the 2-bromothiophene (B119243) derivative. numberanalytics.com

Friedel-Crafts Acylation: Reaction with acyl chlorides in the presence of a Lewis acid catalyst would result in the formation of an acylthiophene, primarily at the 2-position. numberanalytics.com

While the thiophene ring is stable to many oxidizing agents, harsh conditions, such as heating with nitric acid, can lead to ring cleavage, producing maleic and oxalic acids. pharmaguideline.com Nucleophilic substitution reactions on the thiophene ring are generally difficult unless activated by strong electron-withdrawing groups. pharmaguideline.comuoanbar.edu.iq

The reactivity of the thiophene ring can be summarized in the following table:

| Reaction Type | Reactivity Compared to Benzene | Preferred Position of Attack | Typical Reagents | Expected Product with Thiophene Moiety |

| Electrophilic Aromatic Substitution | More Reactive numberanalytics.com | C2 pearson.comonlineorganicchemistrytutor.com | HNO₃/H₂SO₄ (Nitration) numberanalytics.com | 2-Nitrothiophene derivative |

| Br₂/FeBr₃ (Bromination) numberanalytics.com | 2-Bromothiophene derivative | |||

| RCOCl/AlCl₃ (Acylation) numberanalytics.com | 2-Acylthiophene derivative | |||

| Oxidation | Ring is generally stable pharmaguideline.com | N/A | Strong oxidizing agents (e.g., hot HNO₃) pharmaguideline.com | Ring cleavage products (maleic, oxalic acid) |

| Nucleophilic Aromatic Substitution | Less Reactive (unless activated) pharmaguideline.comuoanbar.edu.iq | N/A | Nucleophiles (requires activating groups) | Substitution of leaving group |

Stereoselective Transformations at the Stereogenic Center (if applicable)

The structure of this compound possesses a stereogenic center at the carbon atom bearing the thiophen-3-yl group and the two phenyl groups attached to the carboxylate functions. Consequently, the synthesis of this compound can result in a racemic mixture of enantiomers. The development of stereoselective methods to control the configuration at this center is a significant area of research, aiming to produce single enantiomers which may have distinct biological activities.

While specific stereoselective syntheses for this compound are not extensively documented, general strategies for the stereoselective synthesis of related 1,n-dicarbonyl compounds can be considered. One such approach involves the palladium-catalyzed ring-opening of densely substituted cyclopropanols. nih.gov This methodology allows for the creation of vicinal quaternary and tertiary stereocenters with high diastereoselectivity. nih.gov The application of such a strategy could potentially be adapted for the asymmetric synthesis of the target molecule.

Another potential route to achieving stereoselectivity is through the use of chiral auxiliaries or catalysts in the reaction that forms the stereogenic center. For instance, a Michael addition of a thiophene nucleophile to a diphenylmethylenemalonate derivative, catalyzed by a chiral catalyst, could enantioselectively establish the stereocenter.

The stereochemical outcome of reactions involving the propanedioate moiety can be influenced by the reaction conditions and the nature of the reactants. For example, in the thia-Michael addition to chalcone (B49325) analogs, the pH of the reaction medium was found to affect the stereochemical outcome of the addition of thiols. onlineorganicchemistrytutor.com

A summary of potential stereoselective approaches is presented below:

| Synthetic Strategy | Description | Potential for this compound |

| Chiral Auxiliary | A chiral molecule is temporarily incorporated into one of the reactants to direct the stereochemical course of the reaction. | A chiral auxiliary could be attached to the propanedioate moiety to control the addition of the thiophene group. |

| Chiral Catalyst | An asymmetric catalyst is used to create a chiral environment for the reaction, favoring the formation of one enantiomer over the other. | A chiral Lewis acid or organocatalyst could be employed in the reaction between a thiophene nucleophile and a suitable precursor. |

| Enzymatic Resolution | An enzyme is used to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the enantiomers. | A lipase could potentially be used to selectively hydrolyze one of the ester groups of one enantiomer of racemic this compound. |

| Palladium-Catalyzed Ring Opening | Stereospecific ring-opening of a chiral cyclopropanol (B106826) precursor. nih.gov | A custom-designed cyclopropanol incorporating the necessary phenyl and thiophene moieties could be synthesized and subjected to this methodology. |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Fingerprinting and Conformational Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups and analyzing the conformational isomers of Diphenyl (thiophen-3-yl)propanedioate. The vibrational modes of the molecule are influenced by the electronic properties of the thiophene (B33073) ring and the steric and electronic effects of the bulky diphenyl propanedioate substituent.

The infrared spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. Based on literature values for similar compounds, a detailed assignment of these vibrational modes can be predicted. nii.ac.jpcdnsciencepub.comresearchgate.netkbhgroup.inscispace.com

The C-H stretching vibrations of the thiophene ring typically appear around 3100 cm⁻¹. nii.ac.jp For 3-substituted thiophenes, in-plane hydrogen deformation vibrations are expected in the regions of 1239-1220 cm⁻¹ and 1081-1072 cm⁻¹. nii.ac.jp Out-of-plane deformations for substituted thiophenes are generally observed between 900-650 cm⁻¹. nii.ac.jp The C-S stretching mode within the thiophene ring is anticipated to produce weak bands in the region of 852-637 cm⁻¹. iosrjournals.org

The diphenyl ester portion of the molecule also contributes significantly to the vibrational spectrum. The aromatic C-H stretching vibrations from the phenyl rings are expected in the 3100-3000 cm⁻¹ range. kbhgroup.in The ester carbonyl (C=O) stretching is a particularly strong and informative band. In malonate esters, this band is often split, appearing as a doublet, which can be attributed to symmetric and antisymmetric coupling of the two C=O stretching vibrations or resonance coupling. For diethyl malonate, these peaks are observed at 1757 and 1740 cm⁻¹ in carbon tetrachloride solution. cdnsciencepub.com The C-O stretching vibrations of the ester groups will likely produce strong bands in the 1300-1100 cm⁻¹ region.

The methylene (B1212753) (-CH₂-) group of the propanedioate linker will show characteristic stretching and bending vibrations. Asymmetric and symmetric C-H stretching modes are expected in the 2950-2850 cm⁻¹ range, while scissoring (bending) vibrations typically occur around 1470-1450 cm⁻¹.

Table 1: Predicted FT-IR and Raman Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| C-H Stretch | Thiophene Ring | 3120-3050 | Medium to Weak |

| C-H Stretch | Phenyl Rings | 3100-3000 | Medium to Weak |

| Asymmetric C-H Stretch | Methylene (-CH₂-) | ~2925 | Medium |

| Symmetric C-H Stretch | Methylene (-CH₂-) | ~2850 | Medium |

| C=O Stretch (Antisymmetric) | Ester Carbonyl | 1760-1740 | Strong |

| C=O Stretch (Symmetric) | Ester Carbonyl | 1745-1725 | Strong |

| C=C Stretch | Thiophene & Phenyl Rings | 1600-1450 | Medium to Strong |

| -CH₂- Scissoring | Methylene | 1470-1450 | Medium |

| C-H In-plane Bending | Thiophene & Phenyl Rings | 1300-1000 | Medium to Weak |

| C-O Stretch | Ester | 1300-1100 | Strong |

| C-S Stretch | Thiophene Ring | 852-637 | Weak |

| C-H Out-of-plane Bending | Thiophene & Phenyl Rings | 900-650 | Strong to Medium |

This table is generated based on typical values for related functional groups and compounds. nii.ac.jpcdnsciencepub.comiosrjournals.org

The vibrational frequencies of this compound are sensitive to both electronic and steric effects. The electron-rich nature of the thiophene ring can influence the electron density of the adjacent propanedioate moiety. This electronic communication can affect the force constants of the C=O and C-O bonds in the ester groups, potentially shifting their stretching frequencies.

Steric hindrance between the bulky diphenyl propanedioate group and the thiophene ring can lead to conformational changes, which in turn affect the vibrational spectrum. numberanalytics.com For instance, rotation around the C-C bond connecting the thiophene ring and the malonate unit can be restricted, leading to distinct rotational isomers with unique vibrational fingerprints. The splitting of the C=O stretching band in malonate esters is known to be influenced by the nature of the α-substituent. cdnsciencepub.com Increasing the bulkiness of the substituent can alter the angle between the two carbonyl groups, thereby affecting the degree of vibrational coupling and the magnitude of the frequency splitting. For example, replacing an α-hydrogen in diethyl malonate with an ethyl or n-propyl group causes a slight decrease in the mean C=O frequency, consistent with the electron-donating character of alkyl groups. cdnsciencepub.com

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure and Excited State Properties

Electronic spectroscopy provides crucial information about the electronic structure and excited-state properties of this compound. UV-Vis absorption spectroscopy reveals the energies of electronic transitions, while fluorescence spectroscopy can be used to study the de-excitation pathways of the molecule.

The UV-Vis absorption spectrum of this compound is expected to be a composite of the electronic transitions originating from the thiophene ring and the phenyl groups. Thiophene itself exhibits strong absorptions in the UV region due to π → π* transitions. libretexts.org The presence of substituents on the thiophene ring can cause a bathochromic (red) shift of these absorption bands. For instance, the introduction of a substituent at the 3-position of the thiophene ring can extend the π-conjugation, leading to absorption at longer wavelengths. researchgate.net

Table 2: Predicted Electronic Transitions and Absorption Maxima (λmax) for this compound

| Transition Type | Chromophore | Predicted λmax (nm) | Molar Absorptivity (ε) |

| π → π | Thiophene Ring | 230-260 | High |

| π → π | Phenyl Rings | 250-270 | High |

| n → π* | Carbonyl (C=O) | > 280 | Low |

This table is generated based on typical values for the constituent chromophores. libretexts.orgresearchgate.net

Thiophene-based materials are known to exhibit fluorescence, although the quantum yields can vary significantly depending on the substitution pattern and the molecular environment. rsc.org The fluorescence of this compound would likely originate from the lowest excited singlet state (S₁), populated after absorption of UV radiation. The emission wavelength is expected to be red-shifted compared to the absorption wavelength (Stokes shift).

The fluorescence quantum yield (ΦF), which is the ratio of emitted photons to absorbed photons, is a key parameter for characterizing the emissive properties of the molecule. For many thiophene derivatives, the quantum yield is often low due to efficient non-radiative decay pathways. rsc.org However, the introduction of bulky substituents can sometimes enhance fluorescence by restricting intramolecular rotations and vibrations that would otherwise quench the excited state. The substitution pattern on the thiophene ring is a critical factor in determining the photoluminescence quantum yields. nih.gov For example, in some tetraphenylethylene-thiophene derivatives, an ortho-monosubstituted isomer was found to have a significantly higher quantum yield than the meta-monosubstituted isomer. nih.gov Given that this compound is a 3-substituted (meta) thiophene, its fluorescence quantum yield may be modest. If the compound is fluorescent, it could potentially find applications as a fluorescent probe. rsc.org

High-Resolution Mass Spectrometry for Fragmentation Pathway Elucidation and Isotopic Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the structural characterization of this compound. It allows for the determination of the exact mass of the molecular ion, confirming the elemental composition, and provides detailed information about the fragmentation pathways of the molecule upon ionization.

The electron impact (EI) mass spectrum of a malonate ester is typically characterized by several key fragmentation pathways. tandfonline.commdpi.com For diethyl malonate derivatives, a common fragmentation is the loss of the entire malonate moiety. mdpi.com Another characteristic fragmentation is the loss of an ethoxycarbonyl group (-COOEt). The fragmentation of unsymmetrical malonate diesters has been studied, revealing complex breakdown mechanisms. tandfonline.com

For this compound, the fragmentation pattern is expected to be influenced by the presence of the thiophene ring and the two phenyl groups. The thiophene ring itself can undergo characteristic fragmentations, often involving the loss of C₂H₂S or CHS fragments. researchgate.netarkat-usa.org The phenyl groups can be lost as phenyl radicals or participate in rearrangements.

The most likely fragmentation pathways for this compound would involve:

Cleavage of the C-O bond of the ester, leading to the loss of a phenoxy radical (C₆H₅O•).

Cleavage of the C-C bond between the thiophene ring and the malonate moiety.

McLafferty-type rearrangements involving the ester groups.

Fragmentations characteristic of the thiophene ring.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| [M]⁺ | C₁₉H₁₄O₄S | Molecular Ion |

| [M - C₆H₅O]⁺ | Loss of a phenoxy radical | |

| [M - C₆H₅OH]⁺ | Loss of phenol (B47542) | |

| [M - COOC₆H₅]⁺ | Loss of a phenoxycarbonyl radical | |

| [C₄H₃S-CH-COOC₆H₅]⁺ | Cleavage of the ester C-O bond | |

| [C₄H₃S]⁺ | Thienyl cation | Cleavage of the thiophene-malonate bond |

This table presents hypothetical fragment ions based on the fragmentation patterns of related compounds. tandfonline.commdpi.comresearchgate.net

Isotopic analysis is particularly relevant for sulfur-containing compounds due to the natural abundance of sulfur isotopes. Sulfur has four stable isotopes: ³²S (95.02%), ³³S (0.75%), ³⁴S (4.21%), and ³⁶S (0.02%). scielo.br In a mass spectrum, the presence of a sulfur atom is indicated by a characteristic isotopic pattern for the molecular ion peak and any sulfur-containing fragment ions. Specifically, the [M+2]⁺ peak will have a relative abundance of approximately 4.4% of the [M]⁺ peak, corresponding to the contribution from the ³⁴S isotope. whitman.edu High-resolution mass spectrometry can precisely measure these isotopic ratios, confirming the presence and number of sulfur atoms in the molecule and its fragments.

Theoretical and Computational Chemistry Investigations of Diphenyl Thiophen 3 Yl Propanedioate

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solution-State Behavior

A search for molecular dynamics (MD) simulation studies on Diphenyl (thiophen-3-yl)propanedioate returned no results. MD simulations are instrumental in exploring the dynamic nature of molecules, including their conformational changes and interactions with solvents.

There is no available research that has explored the conformational energy landscape or identified the equilibrium structures of this compound through molecular dynamics simulations. This type of analysis is vital for understanding the flexibility of the molecule and the relative stability of its different spatial arrangements.

No studies were found that have simulated the behavior of this compound in a condensed phase to understand solvent effects and intermolecular interactions. Such simulations provide insight into how the surrounding environment influences the properties and behavior of a molecule.

Computational Elucidation of Reaction Mechanisms and Kinetics

Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping out the potential energy surfaces of chemical reactions. This allows for the detailed investigation of reaction pathways, including the identification of transient species like transition states.

While specific experimental or computational studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, we can infer potential reaction pathways based on its functional groups. Key reactions could include hydrolysis of the ester groups or reactions involving the thiophene (B33073) ring.

For a hypothetical base-catalyzed hydrolysis of one of the phenyl ester groups, a plausible transition state would involve the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. Computational modeling would characterize this transition state by its geometry, vibrational frequencies (where one imaginary frequency corresponds to the reaction coordinate), and energy relative to the reactants and products.

Table 1: Hypothetical Transition State Geometry for the Base-Catalyzed Hydrolysis of a Phenyl Ester Group in this compound

| Parameter | Value |

| C=O bond length (reacting carbonyl) | 1.35 Å |

| C-O bond length (ester oxygen) | 1.48 Å |

| O-H bond length (attacking hydroxide) | 1.55 Å |

| C-O bond distance (attacking hydroxide) | 1.98 Å |

| Imaginary Frequency | -350 cm⁻¹ |

Note: These values are illustrative and would require specific DFT calculations for accurate determination.

The calculation of activation barriers (Ea) or Gibbs free energy of activation (ΔG‡) is a cornerstone of computational kinetics. These values determine the rate of a chemical reaction. By mapping the entire reaction pathway, from reactants through the transition state to products, a reaction energy profile can be constructed.

For instance, in a potential Knoevenagel condensation involving the active methylene (B1212753) group of this compound and an aldehyde, DFT calculations could be employed to determine the activation barriers for the initial deprotonation, the subsequent nucleophilic attack, and the final dehydration step.

Table 2: Hypothetical Calculated Activation Energies for a Knoevenagel Condensation Reaction

| Reaction Step | Activation Energy (kcal/mol) |

| Deprotonation of the α-carbon | 15.2 |

| Nucleophilic attack on the aldehyde | 10.5 |

| Dehydration to form the final product | 20.1 |

Note: These values are hypothetical and serve to illustrate the type of data generated from computational studies.

Studies on related thiophene derivatives have shown that the nature and position of substituents on the thiophene ring can significantly influence reaction barriers. researchgate.net For example, the electronic properties of the diphenyl propanedioate moiety would affect the acidity of the thiophene ring protons, thereby influencing the activation barriers of electrophilic substitution reactions.

Development of Structure-Property Relationships (QSPR) for Non-Biological Applications

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a molecule with its physical, chemical, or material properties. These models are invaluable for designing new materials with specific, tunable characteristics.

For non-biological applications, such as in the development of organic electronics or specialized polymers, the physical properties of this compound and its derivatives are of paramount importance. QSPR models can be developed to predict properties like thermal stability, solubility in different solvents, and electronic properties such as the HOMO-LUMO gap.

To build a QSPR model, a set of molecular descriptors (e.g., topological indices, quantum chemical parameters) would be calculated for a series of related compounds. These descriptors would then be correlated with experimentally determined properties using statistical methods like multiple linear regression (MLR) or partial least squares (PLS).

Table 3: Example of Molecular Descriptors Used in QSPR Modeling

| Descriptor | Description | Hypothetical Value for this compound |

| Molecular Weight | Mass of the molecule | 338.39 g/mol |

| LogP | Octanol-water partition coefficient | 4.2 |

| Dipole Moment | Measure of molecular polarity | 2.5 D |

| HOMO Energy | Highest Occupied Molecular Orbital energy | -6.1 eV |

| LUMO Energy | Lowest Unoccupied Molecular Orbital energy | -1.8 eV |

Note: These values are illustrative and would be calculated using computational chemistry software.

Once a reliable QSPR model is established, it can be used to guide the design of new derivatives of this compound with desired properties. For example, if the goal is to create a derivative with a smaller HOMO-LUMO gap for better charge transport in an organic semiconductor, the QSPR model could suggest specific structural modifications.

For instance, the model might predict that adding electron-donating groups to the thiophene ring or electron-withdrawing groups to the phenyl rings would decrease the HOMO-LUMO gap. This allows for the in silico screening of a large number of potential derivatives before committing to their synthesis and experimental characterization, thereby saving time and resources. The principles of such an approach have been demonstrated in the design of furan (B31954) derivatives for applications like corrosion inhibition. digitaloceanspaces.com

Advanced Reactivity Studies and Mechanistic Insights into Diphenyl Thiophen 3 Yl Propanedioate

Nucleophilic and Electrophilic Reaction Profiles

The reactivity of Diphenyl (thiophen-3-yl)propanedioate is characterized by the interplay between the electron-rich thiophene (B33073) ring and the electrophilic nature of the carbonyl carbons in the propanedioate group.

Nucleophilic Reactions:

The primary sites for nucleophilic attack are the carbonyl carbons of the diphenyl propanedioate moiety. These reactions are fundamental to the synthetic utility of malonic esters. While specific studies on this compound are not extensively documented, its reactivity can be inferred from the well-established behavior of related malonic esters.

Key nucleophilic reactions include:

Hydrolysis: Under acidic or basic conditions, the ester groups can be hydrolyzed to yield (thiophen-3-yl)malonic acid and phenol (B47542). This reaction is a standard transformation for esters.

Transesterification: Reaction with other alcohols in the presence of an acid or base catalyst can lead to the exchange of the phenyl groups for other alkyl or aryl groups.

Aminolysis/Amidation: Reaction with amines can lead to the formation of corresponding amides.

Reactions with Organometallic Reagents: Grignard reagents or organolithium compounds are expected to add to the carbonyl groups, leading to the formation of tertiary alcohols after hydrolysis of the intermediate.

The thiophene ring itself is generally resistant to nucleophilic aromatic substitution unless activated by strongly electron-withdrawing groups.

Electrophilic Reactions:

The thiophene ring is the principal site for electrophilic attack. Thiophene is known to be more reactive than benzene (B151609) in electrophilic aromatic substitution reactions due to the electron-donating effect of the sulfur atom. numberanalytics.comnih.govvaia.com Substitution on the thiophene ring of this compound is expected to occur preferentially at the C2 and C5 positions, which are the most activated positions in a 3-substituted thiophene. pearson.comresearchgate.net The mechanism generally involves the formation of a resonance-stabilized carbocation intermediate (a Wheland intermediate or sigma complex). numberanalytics.com

Common electrophilic substitution reactions applicable to the thiophene ring include:

Halogenation: Bromination or chlorination would likely yield 2-halo- or 5-halo-3-(diphenylpropanedioate)thiophene derivatives. numberanalytics.com

Nitration: Introduction of a nitro group, typically at the 2- or 5-position, can be achieved using nitrating agents. numberanalytics.come-bookshelf.de

Sulfonation: Reaction with sulfuric acid or other sulfonating agents would lead to the corresponding sulfonic acid.

Friedel-Crafts Acylation and Alkylation: These reactions, catalyzed by Lewis acids, would introduce acyl or alkyl groups onto the thiophene ring, primarily at the C2 and C5 positions. numberanalytics.com

The diphenyl propanedioate moiety is generally deactivating towards electrophilic substitution on the phenyl rings, directing incoming electrophiles to the meta position.

Investigations into Radical Reaction Pathways and Photochemical Reactivity

The study of radical and photochemical reactions provides deeper insight into the stability and reactivity of this compound under energetic conditions.

Radical Reactions:

The thiophene moiety can participate in radical reactions. Thiyl radicals can be generated from thiophene derivatives under various conditions and can undergo cyclization and addition reactions. acs.org While specific studies on radical reactions of this compound are limited, it is plausible that the thiophene ring could be susceptible to attack by radical species. Furthermore, the propanedioate moiety can be involved in radical decarboxylation processes under specific photoredox conditions. nih.gov

Photochemical Reactivity:

The photochemical behavior of this compound is expected to be influenced by the chromophoric thiophene and phenyl groups. Thiophene-containing molecules are known to undergo various photochemical transformations, including cycloadditions and rearrangements. e-bookshelf.de Aryl esters can also exhibit photochemical reactivity. For instance, photoredox catalysis can be used to generate radical species from arylidene malonates, which can then undergo further reactions. nih.govnih.gov While direct photochemical studies on the title compound are scarce, related systems suggest the potential for interesting reactivity upon irradiation, possibly leading to isomerization, cyclization, or fragmentation pathways. The presence of the thiophene ring, a known photosensitizer, could also lead to the generation of reactive oxygen species.

Role in Catalytic Cycles (e.g., as a chiral ligand precursor, organocatalyst, or catalyst support)

The functional groups within this compound offer multiple avenues for its application in catalysis.

Chiral Ligand Precursor:

The thiophene nucleus is a common scaffold in the design of ligands for transition metal catalysis. nih.govacs.orgacs.orgnih.govresearchgate.net The presence of the propanedioate group allows for further functionalization. For example, reduction of the ester groups to alcohols, followed by phosphine (B1218219) introduction, could yield novel thiophene-based phosphine ligands. The chirality could be introduced either on the thiophene backbone or on the side chains derived from the propanedioate moiety. Such ligands could find applications in asymmetric catalysis. rsc.orgrsc.org

Organocatalyst:

While not a direct organocatalyst in its native form, this compound could be a precursor to organocatalytic species. For instance, derivatization of the thiophene ring or the propanedioate functionality could lead to molecules with acidic or basic sites capable of catalyzing organic reactions.

Catalyst Support:

Thiophene-based polymers, such as polythiophene, have been investigated as supports for catalysts. wikipedia.org While this compound is a small molecule, it could be incorporated into a polymer backbone through reactions involving the thiophene ring or the propanedioate group. The resulting polymer could then be used to immobilize catalytic metal nanoparticles or complexes. acs.orgmdpi.com

A summary of potential catalytic applications is presented in the table below.

| Catalytic Role | Potential Application | Relevant Functional Group |

| Chiral Ligand Precursor | Asymmetric Hydrogenation, Cross-Coupling Reactions | Thiophene, Propanedioate |

| Organocatalyst Precursor | Michael Additions, Aldol Reactions | Thiophene, Propanedioate |

| Catalyst Support | Heterogeneous Catalysis | Thiophene, Propanedioate |

Exploration of Self-Assembly and Supramolecular Interactions

The planar, aromatic nature of the thiophene and phenyl groups, coupled with the potential for hydrogen bonding after modification, makes this compound an interesting candidate for studies in supramolecular chemistry and self-assembly. Thiophene derivatives are known to form ordered structures through π-π stacking and hydrogen bonding interactions. rsc.org

While there are no specific studies on the self-assembly of this compound, research on related thiophene-containing molecules demonstrates their ability to form well-defined supramolecular architectures. rsc.org The introduction of functional groups capable of hydrogen bonding, for example by converting the ester groups to amides, would be expected to significantly influence the self-assembly behavior. The interplay of π-π stacking of the thiophene and phenyl rings, along with potential dipole-dipole interactions and hydrogen bonding, could lead to the formation of liquid crystalline phases or other ordered aggregates.

Carbon-Carbon Bond Forming Reactions Involving the Propanedioate Moiety

The propanedioate moiety is a classic functional group for the formation of carbon-carbon bonds. The acidic nature of the α-proton (the hydrogen on the carbon between the two carbonyl groups) allows for the formation of a stabilized enolate, which is a potent nucleophile.

Knoevenagel Condensation:

The active methylene (B1212753) group of this compound can participate in Knoevenagel condensation reactions with aldehydes and ketones. wikipedia.orgorganic-chemistry.orgsigmaaldrich.comyoutube.comyoutube.com This reaction, typically catalyzed by a weak base, would involve the formation of a (thiophen-3-yl)(diphenylpropanedioate)methylidene intermediate, which is an α,β-unsaturated compound. The general mechanism involves the deprotonation of the malonate to form an enolate, which then attacks the carbonyl carbon of the aldehyde or ketone, followed by dehydration.

Michael Addition:

The enolate derived from this compound can also act as a nucleophile in Michael addition reactions, attacking α,β-unsaturated carbonyl compounds. This would result in the formation of a new carbon-carbon bond at the β-position of the Michael acceptor.

Decarboxylation:

A key reaction of malonic esters is their ability to undergo hydrolysis and subsequent decarboxylation upon heating. masterorganicchemistry.comlibretexts.orglibretexts.org This process allows for the synthesis of substituted acetic acids. In the case of this compound, this would lead to 3-thienylacetic acid. If the central carbon is first alkylated, a range of substituted 3-thienylacetic acids can be prepared. This is a powerful synthetic strategy for introducing a variety of side chains onto the thiophene ring at the 3-position via a two-carbon linker.

A summary of these C-C bond forming reactions is provided in the table below.

| Reaction | Reactant | Product Type |

| Knoevenagel Condensation | Aldehyde or Ketone | α,β-Unsaturated Compound |

| Michael Addition | α,β-Unsaturated Carbonyl | 1,5-Dicarbonyl Compound |

| Alkylation and Decarboxylation | Alkyl Halide | Substituted Acetic Acid |

Applications and Future Research Frontiers for Diphenyl Thiophen 3 Yl Propanedioate in Non Biological Contexts

Utility as a Versatile Synthetic Intermediate in Organic Synthesis

The structural attributes of diphenyl (thiophen-3-yl)propanedioate make it a highly valuable intermediate for the synthesis of complex molecular structures. The presence of the diphenyl propanedioate moiety provides a reactive site for various chemical transformations, while the thiophene (B33073) ring offers a handle for further functionalization and imparts unique electronic characteristics to the resulting molecules.

The malonic ester component of this compound is a classic precursor for the synthesis of a variety of heterocyclic compounds. While direct experimental data for the use of this specific diphenyl ester in all the following reactions is not extensively documented, the reactivity of the malonate group is well-established, allowing for informed predictions of its synthetic utility.

Pyrimidines: The synthesis of pyrimidine (B1678525) derivatives often involves the condensation of a 1,3-dicarbonyl compound, such as a malonic ester, with a species containing an N-C-N fragment, like urea (B33335) or guanidine (B92328). For instance, thiophene-bearing pyrimidines have been synthesized from chalcones, which in turn are derived from the reaction of a substituted acetophenone (B1666503) and a thiophene carbaldehyde. mdpi.comnih.gov A plausible route using this compound would involve its reaction with an appropriate amidine or urea derivative to form the pyrimidine core, a foundational reaction in heterocyclic chemistry. youtube.com

Furans: The construction of furan (B31954) rings can be achieved through various synthetic strategies. While a direct synthesis from this compound is not explicitly detailed in the literature, general methods for furan synthesis often utilize precursors that could be derived from or are analogous to this compound. For example, the Paal-Knorr furan synthesis involves the cyclization of 1,4-dicarbonyl compounds. The malonate functionality could be elaborated to generate such a precursor. Other methods, like those involving Michael additions and subsequent cyclizations, could also be envisioned starting from this versatile intermediate. nih.govescholarship.org

Lactones: Lactones, or cyclic esters, can be synthesized through the intramolecular cyclization of hydroxy carboxylic acids. The this compound can be hydrolyzed to the corresponding dicarboxylic acid and subsequently, through selective reduction and cyclization, could potentially yield various lactone structures. researchgate.netresearchgate.net For example, a related compound, dihydro-5-(3-thienyl)-2(3H)-furanone, which is a lactone, has been used as a starting material for the synthesis of thiolactones. mdpi.com

| Heterocyclic System | General Synthetic Precursor | Potential Role of this compound |

| Pyrimidines | 1,3-Dicarbonyl compounds | Direct condensation with urea or guanidine derivatives. |

| Furans | 1,4-Dicarbonyl compounds | Elaboration of the malonate to a 1,4-dicarbonyl precursor. |

| Lactones | Hydroxy carboxylic acids | Hydrolysis and selective reduction to form a hydroxy acid for cyclization. |

The malonic ester synthesis is a classical and powerful method for the formation of carbon-carbon bonds. libretexts.orgwikipedia.orgyoutube.comyoutube.comyoutube.com The acidic methylene (B1212753) proton of this compound can be readily deprotonated by a suitable base to form a stabilized carbanion. This nucleophilic carbanion can then be reacted with a variety of electrophiles, most commonly alkyl halides, to introduce new carbon substituents. This process can even be repeated to introduce a second substituent, leading to the construction of highly functionalized and complex carbon skeletons. The thiophene moiety remains intact throughout this process, allowing for the creation of intricate molecules that incorporate this important heterocycle.

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. nih.govescholarship.orglibretexts.orgyoutube.comrug.nlnih.govrsc.orgyoutube.comresearchgate.netresearchgate.net Malonates are frequently employed as key components in various MCRs. The nucleophilic nature of the enolate derived from this compound makes it an ideal candidate for participation in such reactions. For example, it could act as the nucleophile in Knoevenagel condensations, which are often the first step in a cascade of reactions leading to complex heterocyclic scaffolds. The ability to generate molecular diversity rapidly and efficiently makes MCRs a cornerstone of modern drug discovery and materials science, and versatile building blocks like this compound are highly sought after for this purpose.

Potential in Advanced Materials Science

The incorporation of the thiophene ring, a well-known electron-rich aromatic heterocycle, into the structure of this compound suggests its potential for applications in the field of materials science, particularly in the development of functional organic materials.

A significant area of potential for thiophene-malonate derivatives is in the synthesis of functional polymers. Research has demonstrated the preparation of poly(2-thiophene-3-yl-malonic acid), a polythiophene derivative with two carboxylic acid groups per repeating unit. upc.edu This polymer was synthesized and characterized, revealing that its molecular conformation is dependent on the pH, which in turn affects its electronic properties. upc.edu This tunability is a highly desirable feature in functional polymers. The polymer exhibited good thermal stability and semiconductor properties. upc.edu The porous surface of the doped material suggests potential applications in selective membranes for various separation processes. upc.edu While this example uses the malonic acid derivative, it strongly suggests that this compound could serve as a monomer for the synthesis of related polymers, with the phenyl groups potentially influencing solubility and processing characteristics.

| Polymer Property | Finding for Poly(2-thiophene-3-yl-malonic acid) | Implication for this compound-based Polymers |

| Conformation | pH-dependent (anti-gauche to syn-gauche) | Potential for stimuli-responsive materials. |

| Electronic Properties | Tunable with ionization state | Development of sensors or switchable electronic devices. |

| Thermal Stability | Decomposition above 215 °C | Suitable for applications requiring thermal processing. |

| Electrical Conductivity | 10⁻⁵ S/cm (semiconductor) | Use in organic electronic devices. |

| Morphology | Porous surface after doping | Applications in membranes and separation technologies. |

Thiophene and its derivatives are cornerstone materials in the field of organic electronics due to their excellent charge transport properties and environmental stability. rsc.orgresearchgate.netrsc.orgmdpi.com They are widely used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). nih.govrsc.orgrsc.orgmdpi.com The thiophene moiety within this compound provides a conjugated system that can facilitate charge transport. While this specific compound may not be the final active material, it can serve as a crucial building block for the synthesis of more complex conjugated oligomers and polymers for these applications. The diphenyl groups could also be modified to further tune the electronic properties and influence the solid-state packing of the resulting materials, which is a critical factor for device performance. The ability to functionalize the malonate portion offers a route to attach solubilizing groups or other functional moieties, enhancing the processability and performance of the final organic electronic materials.

An extensive search for scientific literature and data concerning the applications of this compound in the specific non-biological contexts of chemosensors, green chemistry, and sustainable catalysis has been conducted. The investigation did not yield specific research findings, detailed data, or established roles for this particular compound in the outlined areas.

Therefore, it is not possible to provide a scientifically accurate and detailed article on the following topics as they pertain directly to this compound:

Contributions to Green Chemistry and Sustainable Processes:There is a lack of available information on the contributions of this compound to green chemistry.

Role in Catalysis for Sustainable Chemical Transformations:The role of this compound in catalysis for sustainable chemical transformations is not documented in the searched scientific databases.

Consequently, the generation of an article with the requested structure and content, including data tables and detailed research findings, cannot be fulfilled at this time due to the absence of relevant scientific information for this compound in these specific fields. Further research would be required to explore any potential applications.

Concluding Remarks and Prospective Directions in the Academic Research of Diphenyl Thiophen 3 Yl Propanedioate

Synthesis of Current Academic Understanding and Key Discoveries

The current academic understanding of Diphenyl (thiophen-3-yl)propanedioate is inferential, derived from the vast body of research on thiophene-based compounds and malonate derivatives. Thiophene (B33073) and its derivatives are cornerstone materials in organic electronics and medicinal chemistry. rsc.org The thiophene ring is an electron-rich aromatic system known for its chemical stability and versatile functionalization, making it a critical building block for organic semiconductors. researchgate.net These semiconductors are utilized in a variety of devices, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). researchgate.netnumberanalytics.com The electronic properties of thiophene-containing molecules, such as their HOMO/LUMO energy levels, can be finely tuned through chemical modification, which is a key discovery driving the field of materials science. researchgate.net

The propanedioate or malonate group is a classic functional group in organic synthesis, primarily used for creating carbon-carbon bonds. Diethyl malonate, a related diester, is a common starting material in the synthesis of more complex molecules, including barbiturates and other heterocyclic systems. While the diphenyl ester of a malonate is less common, the core reactivity of the central methylene (B1212753) group is a foundational concept in organic chemistry.

Key discoveries in related fields that inform the potential of this compound are summarized below.

| Research Area | Key Discoveries and Significance | Relevant Citation(s) |

| Thiophene in Materials Science | Thiophene-based polymers and small molecules exhibit excellent semiconducting and fluorescent properties, forming the basis for flexible electronic devices. researchgate.net | researchgate.netresearchgate.net |

| Thiophene in Medicinal Chemistry | The thiophene scaffold is present in numerous approved drugs, including analgesics, antipsychotics, and anticancer agents, demonstrating its biocompatibility and value as a pharmacophore. rsc.orgnih.gov | rsc.orgnih.gov |

| Malonate Synthesis | Malonic ester synthesis is a versatile and fundamental method for preparing carboxylic acids and other functionalized molecules. | N/A |

| Diphenyl Derivatives | The introduction of phenyl groups can influence molecular geometry, solubility, and solid-state packing, which in turn affects material properties like electroluminescence. nih.gov | nih.gov |

Identification of Outstanding Research Challenges and Unexplored Areas

The most significant challenge in the study of this compound is the fundamental lack of empirical data. The compound has not been extensively synthesized or characterized, leaving a considerable knowledge gap.

Key Research Challenges:

Synthesis and Purification: Developing a high-yield, scalable synthetic route is the first major hurdle. Potential challenges include side reactions during the esterification of (thiophen-3-yl)propanedioic acid with phenol (B47542), and subsequent purification of the final product to the high degree required for materials science or medicinal studies.

Chemical Stability: While the thiophene ring itself is robust, the stability of the diphenyl propanedioate linkage under various conditions (e.g., thermal, photochemical, electrochemical) is unknown. This is a critical parameter for any potential application in organic electronics. researchgate.net

Unexplored Research Areas:

Fundamental Physicochemical Properties: Basic properties such as melting point, solubility in various solvents, and crystal structure have not been determined.

Electronic and Optical Properties: The compound’s absorption and emission spectra, fluorescence quantum yield, and HOMO/LUMO energy levels are completely unexplored. These properties are essential for assessing its potential as an optoelectronic material. nih.gov

Polymerization Potential: It is unknown whether this compound could serve as a monomer. The central methylene group or the thiophene ring could potentially be functionalized to allow for polymerization, leading to novel thiophene-containing polymers.

Biological Activity: Given the wide range of biological activities reported for thiophene derivatives, screening this compound for potential therapeutic effects is a completely unexplored avenue. rsc.orgnih.gov Research on structurally related 1,3-diphenylpropanone derivatives has shown cytotoxic effects against cancer cell lines, suggesting this might be a fruitful area of investigation. nih.govbrieflands.com

Vision for Future Academic Trajectories of this compound Research

The future academic trajectory for this compound should be a systematic exploration beginning with fundamental chemistry and branching into applied sciences. A proposed roadmap would involve a multi-pronged approach encompassing synthesis, characterization, computational modeling, and application-oriented screening.

| Proposed Research Trajectory | Rationale and Objective | Potential Application Area |

| 1. Development of Synthetic Routes | Establish an efficient and reproducible synthesis protocol. Objective: To produce sufficient quantities of high-purity material for further study. | Foundational for all other research. |

| 2. Computational Modeling | Use Density Functional Theory (DFT) and other computational methods to predict molecular geometry, electronic structure (HOMO/LUMO), and theoretical absorption spectra. nih.gov | Computational Chemistry, Materials Science |

| 3. Photophysical Characterization | Experimentally measure UV-Vis absorption, photoluminescence, and quantum yield to validate computational models and assess suitability for optoelectronic applications. | Organic Electronics (OLEDs, sensors) |

| 4. Electrochemical Analysis | Perform cyclic voltammetry to determine oxidation and reduction potentials, providing further insight into the compound's electronic energy levels and stability. | Materials Science, Energy Storage |

| 5. Biological Screening | Evaluate the compound for cytotoxicity against various cancer cell lines nih.govbrieflands.comnih.gov and for other biological activities associated with thiophene scaffolds, such as antimicrobial or anti-inflammatory effects. nih.govekb.eg | Medicinal Chemistry, Drug Discovery |

| 6. Exploration as a Synthetic Building Block | Investigate the reactivity of the central methylene protons and the thiophene ring for further functionalization, leading to more complex molecules or polymers. | Organic Synthesis, Polymer Chemistry |

Broader Scientific Impact on Organic Chemistry, Materials Science, and Computational Chemistry

The study of this compound, while specific, holds the potential for broader scientific impact across several disciplines.

Organic Chemistry: The synthesis and reactivity studies of this molecule would contribute to the toolkit of organic chemists, providing a new, multifunctional building block. It combines an electron-rich heterocycle with bulky, aromatic ester groups, offering a unique scaffold for creating more complex molecular architectures.

Materials Science: As a discrete small molecule, it could serve as a model system for understanding structure-property relationships in thiophene-based materials. researchgate.net The bulky diphenyl groups are expected to significantly influence intermolecular interactions and thin-film morphology, which are critical factors in the performance of organic electronic devices. researchgate.net If it exhibits favorable electronic properties, it could pioneer a new class of host materials for OLEDs or organic semiconductors where steric hindrance is used to control molecular packing and prevent aggregation-caused quenching.

Computational Chemistry: The molecule presents an interesting case for computational chemists. It contains multiple rotatable bonds and a combination of electron-rich and bulky moieties. Accurately predicting its conformational landscape, electronic properties, and solid-state packing would serve as a valuable benchmark for refining and validating computational methods used in materials design. nih.gov Comparing theoretical predictions with experimental data from photophysical and electrochemical analyses would provide a crucial feedback loop for improving the predictive power of computational models for multifunctional organic compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.